molecular formula C25H22O10 B146155 Silybin B CAS No. 142797-34-0

Silybin B

Cat. No.: B146155
CAS No.: 142797-34-0
M. Wt: 482.4 g/mol
InChI Key: SEBFKMXJBCUCAI-WAABAYLZSA-N
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Mechanism of Action

Target of Action

Silybin B, a component of the milk thistle plant, has been found to interact with several targets in the body. It has been shown to modulate multiple signaling pathways involved in cancer development and progression . Specifically, it can inhibit the activation of various oncogenic pathways, including PI3K/Akt, NF-κB, Wnt/β-catenin, and MAPK pathways . Additionally, it has been found to bind the F-box protein Skp2 , and intervene directly in the HCV lifecycle .

Mode of Action

This compound exerts its effects through a variety of mechanisms. It has been found to exhibit antioxidant, anti-inflammatory, anti-proliferative, pro-apoptotic, anti-metastatic, and anti-angiogenic activities . By inhibiting the activation of oncogenic pathways, it suppresses cancer cell proliferation, induces cell cycle arrest, and promotes apoptosis . It also inhibits AP-1-dependent MMP-9 gene expression, thereby suppressing cancer cell invasion .

Biochemical Pathways

This compound affects several biochemical pathways. It modulates the AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor family (PPARs) pathways . These pathways can affect NAD±dependent protein lysine deacetylase Sirtuin (SIRT) family members either directly or indirectly .

Pharmacokinetics

This compound is quickly metabolized to its conjugates, primarily forming glucuronides . After oral administration, this compound has a half-life of approximately 5 hours . The maximum plasma concentration of this compound is achieved within 0.2 hours of administration . The bioavailability of this compound can be improved when it is administered as a silybin–phosphatidylcholine complex .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It has been shown to possess strong anti-cancer activity against several types of human cancers . It also exhibits hepatoprotective properties, offering protection to liver cells against toxins . Furthermore, it has been found to have therapeutic efficacy against non-small cell lung cancer .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, its solubility and stability can be affected by the pH of the environment . Moreover, its bioavailability can be enhanced when it is administered in certain formulations, such as silybin–phosphatidylcholine complex in oily-medium soft-gel capsules .

Biochemical Analysis

Biochemical Properties

Silybin B interacts with various enzymes, proteins, and other biomolecules. It has been shown to modulate AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor family (PPARs) pathways, which can affect NAD±dependent protein lysine deacetylase Sirtuin (SIRT) family members either directly or indirectly .

Cellular Effects

This compound has demonstrated significant effects on various types of cells and cellular processes. It has been shown to inhibit cell proliferation, induce cell cycle arrest, and promote apoptosis . This compound also exerts antioxidant, anti-inflammatory, and anti-fibrotic effects, making it a promising candidate for cancer therapy .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It can inhibit the activation of various oncogenic pathways, including PI3K/Akt, NF-κB, Wnt/β-catenin, and MAPK pathways .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been shown to reduce insulin resistance, lower reactive oxygen species (ROS) levels, and affect glycolysis, gluconeogenesis, and glycogenolysis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. It has been shown to improve diabetic conditions, reduce blood glucose levels, oxidative stress markers, and inflammatory cytokines while increasing glycosylated hemoglobin (HbA1C) and antioxidative marker levels in various cellular and animal models of diabetes .

Metabolic Pathways

This compound is involved in various metabolic pathways. It influences signaling pathways associated with carbohydrate and lipid metabolism. It inhibits gluconeogenesis and glycogenolysis in vivo and in vitro, resulting in reduced fasting blood sugar and HbA1C levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. The major efflux transporters of this compound are multidrug resistance-associated protein (MRP2) and breast cancer resistance protein (BCRP) .

Properties

IUPAC Name

(2R,3R)-3,5,7-trihydroxy-2-[(2S,3S)-3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22O10/c1-32-17-6-11(2-4-14(17)28)24-20(10-26)33-16-5-3-12(7-18(16)34-24)25-23(31)22(30)21-15(29)8-13(27)9-19(21)35-25/h2-9,20,23-29,31H,10H2,1H3/t20-,23-,24-,25+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEBFKMXJBCUCAI-WAABAYLZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=C(C=C3)C4C(C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)[C@H]2[C@@H](OC3=C(O2)C=C(C=C3)[C@@H]4[C@H](C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30858697
Record name Silibinin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30858697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

482.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65666-07-1, 142797-34-0
Record name Silymarin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065666071
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silibinin B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142797340
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silibinin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30858697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SILIBININ B
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/853OHH1429
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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